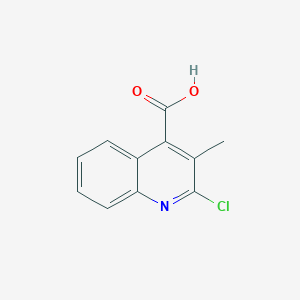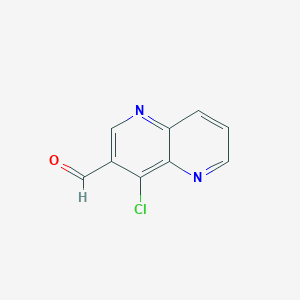![molecular formula C8H6BrFN2O B15204886 (6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15204886.png)
(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is through radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . These methods allow for the direct functionalization of the imidazo[1,2-a]pyridine ring, making the synthesis process more efficient.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures, specific solvents, and sometimes light or other forms of energy to drive the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
科学研究应用
(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the bromo and fluoro substituents.
6-Bromoimidazo[1,2-a]pyridine: Similar but lacks the fluoro group.
7-Fluoroimidazo[1,2-a]pyridine: Similar but lacks the bromo group.
Uniqueness
(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of both bromo and fluoro substituents, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
属性
分子式 |
C8H6BrFN2O |
|---|---|
分子量 |
245.05 g/mol |
IUPAC 名称 |
(6-bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6BrFN2O/c9-6-3-12-2-5(4-13)11-8(12)1-7(6)10/h1-3,13H,4H2 |
InChI 键 |
XVABHVLSRJNEOC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN2C1=NC(=C2)CO)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



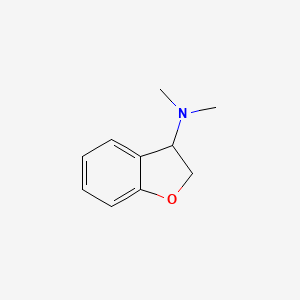

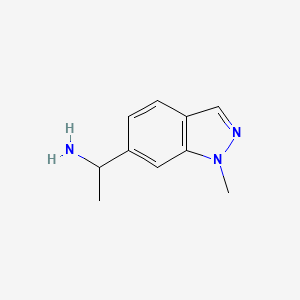
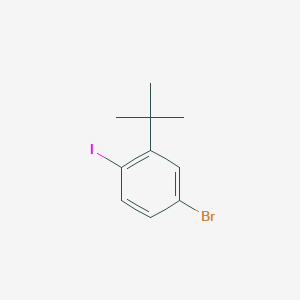
![2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15204835.png)
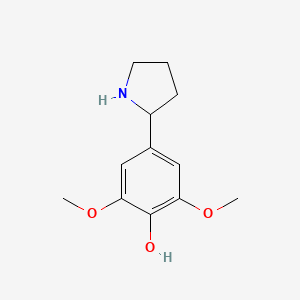
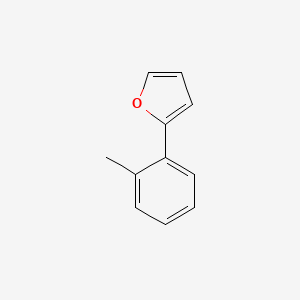
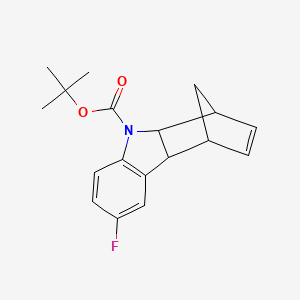
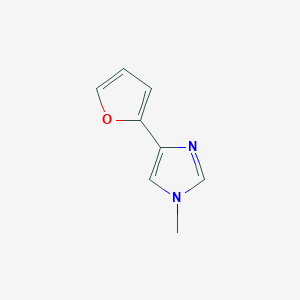
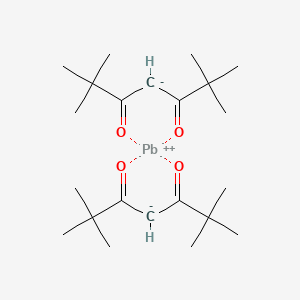
![5-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15204866.png)
